Phenoxymethylpenilloic Acid (Mixture of Diastereomers)

β-Lactamase inhibition Antibiotic resistance research Enzyme kinetics

Phenoxymethylpenilloic acid (CAS 4847-29-4) is a thiazolidine-4-carboxylic acid derivative and the decarboxylated degradation product of phenoxymethylpenicillin (penicillin V). It exists as a mixture of diastereomers due to epimerization at the C-5 position during formation.

Molecular Formula C15H20N2O4S
Molecular Weight 324.4 g/mol
CAS No. 4847-29-4
Cat. No. B014746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenoxymethylpenilloic Acid (Mixture of Diastereomers)
CAS4847-29-4
Synonyms5,5-Dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-4-thiazolidinecarboxylic Acid;  Penilloic Acid V; 
Molecular FormulaC15H20N2O4S
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCC1(C(NC(S1)CNC(=O)COC2=CC=CC=C2)C(=O)O)C
InChIInChI=1S/C15H20N2O4S/c1-15(2)13(14(19)20)17-12(22-15)8-16-11(18)9-21-10-6-4-3-5-7-10/h3-7,12-13,17H,8-9H2,1-2H3,(H,16,18)(H,19,20)
InChIKeyNABJOXIJXQOSPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenoxymethylpenilloic Acid (Mixture of Diastereomers) CAS 4847-29-4: Procurement-Relevant Identity and Class Placement


Phenoxymethylpenilloic acid (CAS 4847-29-4) is a thiazolidine-4-carboxylic acid derivative and the decarboxylated degradation product of phenoxymethylpenicillin (penicillin V) [1]. It exists as a mixture of diastereomers due to epimerization at the C-5 position during formation [2]. Classified as Phenoxymethylpenicillin EP Impurity F (Penilloic Acid V), it serves a dual role: a required reference standard for pharmaceutical impurity profiling and a reversible competitive inhibitor of β-lactamase I (penicillinase) from Bacillus cereus . Its molecular formula is C₁₅H₂₀N₂O₄S with a molecular weight of 324.40 g/mol and a reported melting point of 146–148 °C [3].

Why Generic Substitution of Penicillin Degradation Impurity Standards Fails: Differentiation of Phenoxymethylpenilloic Acid CAS 4847-29-4 from In-Class Analogs


Penicillin degradation products are not interchangeable as analytical reference materials, β-lactamase probes, or biomarker candidates. Phenoxymethylpenilloic acid differs from its closest structural analog, phenoxymethylpenicilloic acid, by loss of one carboxyl group and epimerization at C-5, producing a diastereomeric mixture [1]. This structural difference creates a quantifiable divergence in β-lactamase I inhibitory potency and analytical signal intensity. Further, benzylpenilloic acid (derived from penicillin G) carries a phenylacetyl side chain rather than the phenoxyacetyl moiety, altering chromatographic retention and mass spectrometric fragmentation patterns [2]. Selecting the correct penilloic acid standard is therefore critical for method specificity, impurity traceability, and biomarker reliability.

Procurement-Grade Quantitative Differentiation Evidence for Phenoxymethylpenilloic Acid (Mixture of Diastereomers) CAS 4847-29-4


Lower Ki for β-Lactamase I Inhibition: Penilloic Acid vs. Penicilloic Acid

Phenoxymethylpenilloic acid inhibits β-lactamase I from Bacillus cereus with a Ki value lower than that of its precursor phenoxymethylpenicilloic acid. Kiener and Waley demonstrated that decarboxylation of penicilloic acids to penilloic acids yields 'somewhat lower Ki values,' establishing penilloic acids as the more potent non-β-lactam inhibitors in this class [1]. The inhibition is reversible and competitive. While boric acid remained the most potent inhibitor overall in that study, penilloic acids were the first reported β-lactamase inhibitors lacking the β-lactam ring [2].

β-Lactamase inhibition Antibiotic resistance research Enzyme kinetics

Superior LC-MS/MS Signal Intensity as a Biomarker: Phenoxymethylpenilloic Acid (MET02) vs. Phenoxymethylpenicilloic Acid (PENV-HYDRO)

Giménez-López et al. (2024) directly compared phenoxymethylpenilloic acid (designated MET02) and phenoxymethylpenicilloic acid (PENV-HYDRO) as biomarkers for phenoxymethylpenicillin treatment in raw and cooked chicken meat. The peaks corresponding to MET02 were 'significantly more intense than those for PENV-HYDRO,' leading the authors to conclude that MET02 is the preferred biomarker for sample control [1]. Both compounds exhibited the highest relative abundances five days post-treatment (5PT) and showed sufficient thermal stability to withstand domestic cooking procedures such as boiling and grilling [2].

Food safety monitoring Veterinary drug residue analysis Biomarker validation

Diastereomeric Identity Resolvable by 270 MHz NMR: Enabling Lot-to-Lot Quality Verification

Decarboxylation of phenoxymethylpenicilloic acid to phenoxymethylpenilloic acid leads to epimerization at the C-5 position of the thiazolidine ring, generating a mixture of diastereomers. Kiener and Waley demonstrated that 270 MHz ¹H NMR spectroscopy can distinguish these epimers [1]. This structural feature—the defined diastereomeric composition—is absent in the parent penicilloic acid and in non-epimerizable analogs. Authenticated reference standards of phenoxymethylpenilloic acid are supplied with lot-specific certificates of analysis including ¹H NMR and mass spectrometry confirmation .

Impurity profiling NMR spectroscopy Reference standard characterization

Stability Advantage at Acidic pH for Quantitative Analytical Standardization

Studies on penicillin degradation in complex matrices demonstrate that penilloic acid is the dominant stable species under acidic conditions (pH 2, above 40 °C), unlike penicilloic acid, which is unstable and unsuitable as a long-term analytical standard [1]. Specifically, at pH 6 and 40 °C, penicilloic acid is the dominant species but is unstable; at pH 2 above 40 °C, penilloic acid becomes the dominant species and is stable, making it suitable as a standard for quantitative analysis and as a target for detecting penicillin use [2]. Phenoxymethylpenilloic acid, as the phenoxyacetyl analog, shares this class-level stability advantage over its penicilloic acid counterpart.

Degradation product stability Analytical method development Forced degradation studies

Pharmacopoeial Designation as EP Impurity F: Regulatory Traceability and Procurement Requirement

Phenoxymethylpenilloic acid is officially designated as Phenoxymethylpenicillin EP Impurity F (Penilloic Acids of Phenoxymethylpenicillin) under the European Pharmacopoeia monograph for phenoxymethylpenicillin . This regulatory designation mandates its use as a reference standard for impurity identification and quantification during API batch release and stability testing. Commercial suppliers provide this compound with full characterization documentation (COA including ¹H NMR, MS, and HPLC purity data) specifically for pharmacopoeial compliance [1]. The benzylpenilloic acid analog (CAS 501-34-8) serves a parallel role for benzylpenicillin but is not substitutable due to different chromatographic behavior and mass spectrometric properties mandated by monograph specificity.

Pharmaceutical quality control Pharmacopoeial reference standards Regulatory impurity profiling

Physicochemical Profile for Method Development: Melting Point, Solubility, and Storage Specifications

Phenoxymethylpenilloic acid is supplied as a white solid with a melting point of 146–148 °C (reported range up to 152–154 °C by some vendors, lot-dependent) . It is soluble in methanol and aqueous base, and should be stored at -20 °C for long-term stability . Commercial lots are typically characterized with purity ≥98% by TLC or HPLC, with identity confirmed by ¹H NMR and mass spectrometry . These defined physicochemical parameters contrast with benzylpenilloic acid (MW 308.40, different solubility profile) and phenoxymethylpenicilloic acid (MW 368.40, unstable under acidic conditions), enabling unambiguous procurement specification.

Method development Reference standard handling Quality control specifications

Validated Application Scenarios for Phenoxymethylpenilloic Acid (Mixture of Diastereomers) CAS 4847-29-4 Based on Quantitative Differentiation Evidence


Pharmaceutical Impurity Reference Standard for Phenoxymethylpenicillin (Penicillin V) API Batch Release Testing

As the officially designated EP Impurity F for phenoxymethylpenicillin, this compound is the mandatory reference standard for HPLC/UPLC impurity profiling during API manufacture and batch release [1]. Its diastereomeric mixture identity, confirmed by 270 MHz NMR, provides an unambiguous chromatographic peak signature that differentiates it from other penicillin-related impurities . Substitution with benzylpenilloic acid (CAS 501-34-8) is not acceptable due to different side-chain chemistry and monograph requirements.

β-Lactamase I Inhibition Probe for Antibiotic Resistance Mechanism Studies

As a reversible competitive inhibitor of β-lactamase I from Bacillus cereus with a Ki value lower than the corresponding penicilloic acid, phenoxymethylpenilloic acid enables mechanistic studies of non-β-lactam inhibitor binding [1]. Its lack of an intact β-lactam ring makes it a valuable tool compound for investigating alternative inhibitor scaffolds distinct from clavulanic acid and sulbactam derivatives.

Biomarker Standard for LC-MS/MS Monitoring of Penicillin V Residues in Food Safety Testing

Based on the direct evidence from Giménez-López et al. (2024), phenoxymethylpenilloic acid (MET02) is the preferred analytical standard over phenoxymethylpenicilloic acid (PENV-HYDRO) for detecting penicillin V treatment residues in raw and cooked meat [1]. Its significantly higher MS signal intensity translates to lower limits of detection, and its thermal stability ensures reliable quantification even after sample cooking (boiling or grilling). Procurement of this compound as a certified reference material directly supports regulatory residue monitoring programs.

Forced Degradation Study Standard for Acidic Stress Testing of Penicillin V Formulations

Under acidic forced degradation conditions (pH 2, elevated temperature), penilloic acid is the dominant stable degradation species, in contrast to penicilloic acid which is unstable [1]. Phenoxymethylpenilloic acid therefore serves as the appropriate reference standard for identifying and quantifying the terminal degradation product in acidic stress studies of phenoxymethylpenicillin drug products and formulations, supporting ICH Q1A stability testing requirements.

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